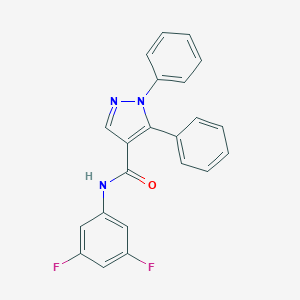![molecular formula C24H22N4O3 B287451 ethyl 1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B287451.png)
ethyl 1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate, also known as E7046, is a small molecule inhibitor that targets the colony-stimulating factor 1 receptor (CSF1R). CSF1R is a tyrosine kinase receptor that plays a crucial role in the differentiation, survival, and function of monocytes, macrophages, and osteoclasts. E7046 has shown promising results in preclinical studies as a potential treatment for various types of cancer, autoimmune diseases, and bone disorders.
作用机制
Ethyl 1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate exerts its pharmacological effects by selectively inhibiting the activity of CSF1R, which is expressed on the surface of macrophages, monocytes, and osteoclasts. CSF1R activation leads to the recruitment, differentiation, and survival of these cells, which play a crucial role in various physiological and pathological processes. This compound binds to the ATP-binding site of CSF1R and prevents its activation, resulting in the inhibition of downstream signaling pathways and cellular responses.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and cell cycle arrest in cancer cells that are dependent on CSF1R signaling. It also reduces the number and activation of macrophages and monocytes in autoimmune diseases, leading to a decrease in inflammation and tissue damage. In bone disorders, this compound inhibits osteoclast differentiation and function, resulting in a decrease in bone resorption and an increase in bone density.
实验室实验的优点和局限性
Ethyl 1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate has several advantages as a research tool, including its high potency and selectivity for CSF1R, its ability to inhibit the activity of CSF1R in vivo, and its favorable pharmacokinetic profile. However, this compound also has some limitations, such as its relatively low solubility and stability, which may affect its efficacy and reproducibility in some experimental settings.
未来方向
There are several potential future directions for the research and development of ethyl 1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate. One direction is to investigate its efficacy in combination with other anticancer agents, such as chemotherapy and immunotherapy. Another direction is to explore its potential as a treatment for other diseases that are dependent on CSF1R signaling, such as chronic obstructive pulmonary disease and Alzheimer's disease. Additionally, further studies are needed to optimize the pharmacokinetic and pharmacodynamic properties of this compound, which may improve its efficacy and safety in clinical settings.
合成方法
The synthesis of ethyl 1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate involves several steps, starting from readily available starting materials. The first step is the preparation of 2-methyl-6-nitro-4-(4-methylphenoxy)pyrimidine, which is then reduced to 2-methyl-6-amino-4-(4-methylphenoxy)pyrimidine. The amino group is then protected with a tert-butoxycarbonyl (Boc) group, followed by the reaction with 1-phenyl-1H-pyrazole-4-carboxylic acid to form the desired product, this compound. The final step involves the deprotection of the Boc group to obtain the free amine.
科学研究应用
Ethyl 1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate has been extensively studied in various preclinical models, including cancer, autoimmune diseases, and bone disorders. In cancer, this compound has shown potent antitumor activity in vitro and in vivo, especially in tumors that are dependent on CSF1R signaling, such as breast cancer, glioblastoma, and pancreatic cancer. In autoimmune diseases, this compound has demonstrated efficacy in reducing the number and activation of macrophages and monocytes, which play a critical role in the pathogenesis of diseases such as rheumatoid arthritis and multiple sclerosis. In bone disorders, this compound has shown potential as a treatment for osteoporosis and bone metastasis by inhibiting osteoclast differentiation and function.
属性
分子式 |
C24H22N4O3 |
|---|---|
分子量 |
414.5 g/mol |
IUPAC 名称 |
ethyl 1-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]-5-phenylpyrazole-4-carboxylate |
InChI |
InChI=1S/C24H22N4O3/c1-4-30-24(29)20-15-25-28(23(20)18-8-6-5-7-9-18)21-14-22(27-17(3)26-21)31-19-12-10-16(2)11-13-19/h5-15H,4H2,1-3H3 |
InChI 键 |
DSTQFXNXZURETJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=NC(=N2)C)OC3=CC=C(C=C3)C)C4=CC=CC=C4 |
规范 SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=NC(=N2)C)OC3=CC=C(C=C3)C)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,6-Dichloro-3-fluoro-5-[(3-methyl-1-piperidinyl)carbonyl]pyridine](/img/structure/B287370.png)












